molecular formula C20H19NO4S B2762135 Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 2034516-51-1

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2762135
CAS No.: 2034516-51-1
M. Wt: 369.44
InChI Key: SZHCBTLTWCNSLY-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that features a benzo[b]thiophene moiety

Mechanism of Action

Target of Action

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that contains a thiophene ring. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .

Mode of Action

It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene derivatives with appropriate benzoate esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]thiophene moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene.

    Thiophene-based drugs: Raloxifene and Zileuton, which are used for their anticancer and anti-inflammatory properties, respectively.

Uniqueness

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate stands out due to its unique combination of a benzo[b]thiophene moiety with a hydroxypropyl and carbamoyl functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate is a complex organic compound featuring a benzo[b]thiophene moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Property Details
IUPAC Name Methyl 4-[[2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl]carbamoyl]benzoate
CAS Number 2034516-51-1
Molecular Formula C20_{20}H19_{19}NO4_{4}S
Molecular Weight 369.4 g/mol

This compound exhibits various pharmacological properties, primarily attributed to the thiophene ring system. The compound's mechanism of action can be summarized as follows:

  • Anticancer Activity : Thiophene derivatives have shown potential in inhibiting cancer cell proliferation. The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antimicrobial Activity : The benzo[b]thiophene structure contributes to the compound's ability to inhibit bacterial growth. Studies have indicated efficacy against strains of Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 4 µg/mL .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related damage.

Research Findings

Recent studies have highlighted the biological activity of this compound:

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed an IC50_{50} value of approximately 17.16 ± 1.54 μM against MCF-7 cells, indicating promising anticancer activity .

Antimicrobial Studies

In a study focusing on antimicrobial properties, the compound demonstrated effective inhibition against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that the compound could serve as a lead for developing new antibacterial agents .

Case Studies

  • Cytotoxicity Against Cancer Cells : A comprehensive screening of various thiophene derivatives, including this compound), revealed that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, supporting further exploration into their therapeutic potential .
  • Antimicrobial Efficacy : A series of benzo[b]thiophene compounds were tested against clinical isolates of Staphylococcus aureus, where this compound showed notable activity with MIC values indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-20(24,17-11-15-5-3-4-6-16(15)26-17)12-21-18(22)13-7-9-14(10-8-13)19(23)25-2/h3-11,24H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHCBTLTWCNSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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